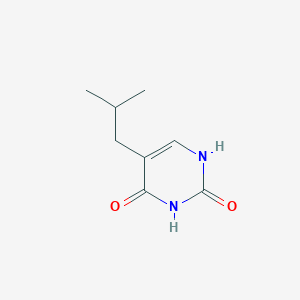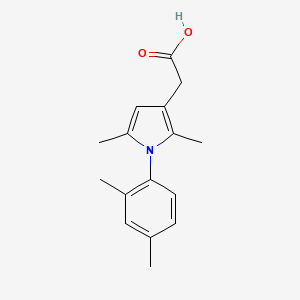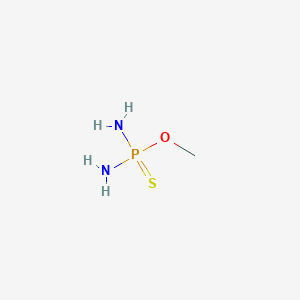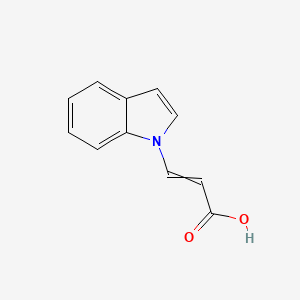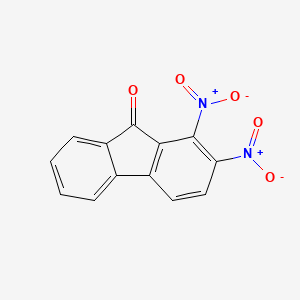
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of two chlorine atoms attached to the carbonyl groups of a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride typically involves the reaction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2→(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
化学反应分析
Types of Reactions
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of (1S,2S)-Cyclohexane-1,2-diol.
科学研究应用
Chemistry
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives.
相似化合物的比较
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride: The enantiomer of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar reactivity but different physical properties.
Cyclohexane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. Its ability to form stable derivatives makes it valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
46021-27-6 |
|---|---|
分子式 |
C8H10Cl2O2 |
分子量 |
209.07 g/mol |
IUPAC 名称 |
(1S,2S)-cyclohexane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
YKZFIPRBWVEQBE-WDSKDSINSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C(=O)Cl)C(=O)Cl |
规范 SMILES |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


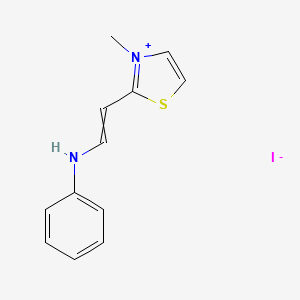
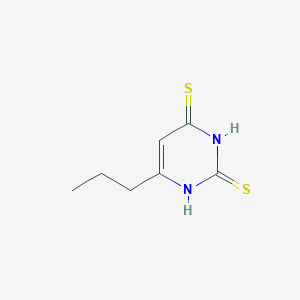
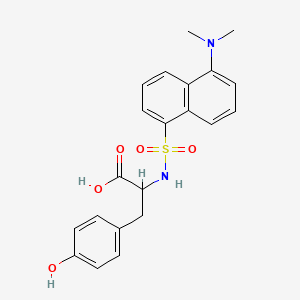
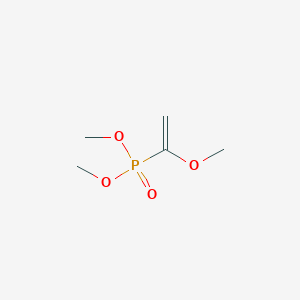
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

